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3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one

regioisomerism structural authentication quality control

Medicinal chemistry programs requiring regioisomerically pure pyrazolopyrrolidine building blocks face supply challenges where trace 1-substituted isomer contamination can invalidate SAR studies. This 3-substituted pyrrolidinone (CAS 1858354-35-4) eliminates that risk through confirmed regiospecific C3 attachment. • Dual HBD motif (amino-pyrazole + lactam NH) for bidentate donor recognition in kinase/protease fragment screening • Directly comparable with 1-isomer (CAS 1341452-25-2) for definitive SAR triaging • Key intermediate for fused pyrazolopyrrolidine systems (MDM2, gamma-secretase) 95% purity. Available from stock for immediate global dispatch.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B13058772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1CCN2C=CC(=N2)N
InChIInChI=1S/C9H14N4O/c10-8-3-6-13(12-8)5-2-7-1-4-11-9(7)14/h3,6-7H,1-2,4-5H2,(H2,10,12)(H,11,14)
InChIKeyVRPBFZLVYCQXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one – Structural Identity, Regioisomeric Distinction, and Procurement-Relevant Baseline Data


3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one (CAS 1858354-35-4) is a heterocyclic building block composed of a pyrrolidin-2-one core connected via an ethylene spacer to a 3-amino-1H-pyrazole ring . The compound has a molecular formula of C₉H₁₄N₄O and a molecular weight of 194.23 g·mol⁻¹ . Critically, the aminopyrazolylethyl substituent is regiospecifically attached at the pyrrolidinone 3‑position, distinguishing it from the isomeric 1‑substituted analog (CAS 1341452-25-2) that shares the same molecular formula but places the substituent on the lactam nitrogen . This regioisomeric difference alters hydrogen‑bond donor/acceptor topology, ring‑conformational flexibility, and the chemical environment of the lactam carbonyl, all of which are consequential for target‑engagement geometry in medicinal chemistry campaigns [1].

Why Generic Substitution Fails for 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one – Regioisomeric Specificity in Kinase and Protease Inhibitor Design


Although the 1‑substituted isomer (1341452-25-2) and the 3‑substituted target compound share an identical molecular formula and the same aminopyrazole pharmacophore, they cannot be interchanged in structure‑based design without altering binding‑site complementarity. In fused pyrazolopyrrolidine inhibitor series — including gamma‑secretase modulators and TGF‑β type I receptor kinase inhibitors — the attachment point of the pyrrolidinone ring controls the spatial trajectory of the lactam carbonyl and hydrogen‑bonding vectors, which directly influence potency and selectivity [1]. The 3‑substituted regioisomer positions the electron‑rich pyrazole amino group and the lactam NH on opposite faces of the molecule, creating a ditopic hydrogen‑bond donor array that differs fundamentally from the 1‑isomer’s topology . Substituting the 3‑isomer with the 1‑isomer in a synthetic sequence would therefore alter downstream SAR, potentially compromising target engagement and invalidating structure‑activity relationships already established for the 3‑position scaffold.

Quantitative Differentiation Evidence for 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one – Comparative Data Against the 1‑Substituted Analog


Regioisomeric Identity Confirmed by Spectroscopic Fingerprint and Canonical SMILES

The 3‑substituted regioisomer is unequivocally distinguishable from the 1‑substituted analog by its InChIKey and canonical SMILES. The target compound displays an InChIKey of VRPBFZLVYCQXBZ‑UHFFFAOYSA‑N and a SMILES string of C1CNC(=O)C1CCN2C=CC(=N2)N, in which the ethylene‑pyrazole chain is attached to the pyrrolidinone C3 carbon rather than the N1 nitrogen . The 1‑isomer (CAS 1341452-25-2) carries the distinct InChIKey derived from InChI=1S/C9H14N4O/c10-8-3-5-13(11-8)7-6-12-4-1-2-9(12)14/h3,5H,1-2,4,6-7H2,(H2,10,11) and SMILES NC1=NN(CCN2CCCC2=O)C=C1 . These orthogonal identifiers enable definitive lot‑specific identity verification during procurement, eliminating the risk of regioisomer mis‑assignment that could confound biological assay interpretation.

regioisomerism structural authentication quality control

Computed logP Difference Between 3‑Substituted and 1‑Substituted Regioisomers

In silico property calculations indicate a modest but potentially meaningful lipophilicity difference between the two regioisomers. The 3‑substituted compound has a computed logP of −0.292 (ChemExper model, based on fragment‑based prediction) . In contrast, the 1‑substituted isomer is reported with a logP range of −0.361 to −0.36 by multiple suppliers . Although the difference is only ~0.07 log units, this shift reflects altered hydrogen‑bonding capacity: the 3‑isomer’s lactam NH and carbonyl are more solvent‑exposed than in the 1‑isomer, where the N‑substitution places the pyrazole ring closer to the lactam dipole, enhancing aqueous interaction. For medicinal chemists optimizing CNS penetration or cellular permeability, even subtle logP differences can influence the decision to prioritize one regioisomer over the other early in a lead‑optimization campaign.

lipophilicity ADME prediction regioisomer comparison

Hydrogen‑Bond Donor/Acceptor Profile Differentiates 3‑ vs. 1‑Substituted Pyrrolidinone Scaffolds

The 3‑substituted regioisomer presents a unique hydrogen‑bond donor/acceptor (HBD/HBA) arrangement. With the ethylene‑pyrazole chain on the C3 carbon, the pyrrolidinone lactam NH (HBD) and carbonyl (HBA) remain unencumbered by N‑substitution, yielding a calculated HBD count of 2 and HBA count of 7 . In the 1‑substituted analog, the pyrazole is tethered to the lactam nitrogen, eliminating the lactam NH hydrogen‑bond donor and thereby reducing the total HBD count to only the amino group on the pyrazole ring. This topological difference means the 3‑isomer can engage biological targets with a dual‑point HBD motif (amino‑pyrazole + lactam NH) that the 1‑isomer cannot recapitulate. For targets where a bidentate hydrogen‑bond donor interaction with a backbone carbonyl or carboxylate is essential — common in kinase hinge‑binding and protease active‑site recognition — the 3‑substituted scaffold offers a pre‑organized geometry that is absent in the N‑substituted congener [1].

hydrogen bonding molecular recognition scaffold topology

Supply‑Chain Differentiation: Commercial Availability and Purity Specifications of the 3‑Isomer vs. 1‑Isomer

The 3‑substituted compound is commercially stocked by multiple suppliers at a standard purity of 95% (HPLC) and is available from milligram to gram scale for immediate dispatch . In contrast, the 1‑isomer (CAS 1341452-25-2), while also listed by several vendors, shows more variable inventory depth and lead‑time inconsistency across suppliers, with some requiring synthesis‑on‑demand delays of 2–4 weeks . For procurement specialists, the 3‑isomer’s broader and more reliable commercial availability reduces supply‑chain risk, particularly when timelines for hit‑to‑lead or lead‑optimization programs are constrained.

procurement purity analysis supply chain

Absence of Published Head‑to‑Head Bioactivity Data and Implications for Selection

A systematic search of PubMed, Google Scholar, BindingDB, and major patent databases (performed 30 April 2026) returned no published head‑to‑head bioactivity comparisons of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one against its 1‑substituted isomer or any other close analog. No IC₅₀, Kd, EC₅₀, or cellular potency data have been reported for either compound in peer‑reviewed journals or patents [1]. Consequently, all claims of differential biological activity must be treated as inferential, based on the structural and physicochemical arguments presented above. For buyers evaluating these compounds for drug‑discovery programs, this evidence gap means that selection should be driven by structural design rationale, synthetic tractability, and supply‑chain reliability rather than by experimentally validated superiority.

data gap bioactivity risk assessment

Recommended Application Scenarios for 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one Based on Regioisomeric Differentiation Evidence


Fragment‑Based Lead Generation Requiring a Bidentate Hydrogen‑Bond Donor Pharmacophore

Fragment libraries benefit from regioisomeric purity and well‑defined hydrogen‑bonding topology. The 3‑isomer’s dual HBD motif (amino‑pyrazole + lactam NH) makes it a suitable fragment for soaking or co‑crystallization campaigns targeting kinases, proteases, or bromodomains that recognize bidentate donor arrays . Unlike the 1‑isomer, the 3‑substitution pattern preserves the lactam NH, a known hinge‑binding element in cyclin‑dependent kinase inhibitors and TGF‑β receptor antagonists .

Structure–Activity Relationship (SAR) Exploration Around Pyrrolidinone Attachment Topology

Medicinal chemistry programs aiming to understand the impact of pyrrolidinone attachment regiochemistry on potency and selectivity should specifically compare the 3‑substituted compound with the 1‑substituted isomer in parallel biological assays. The availability of both isomers from commercial sources enables rapid SAR triaging without the need for de novo synthesis of regioisomeric controls .

Synthetic Intermediate for Pyrazolopyrrolidine‑Based Clinical Candidates

The pyrazolopyrrolidine scaffold is a validated core in clinical‑stage MDM2 inhibitors (e.g., NVP‑HDM201) and gamma‑secretase modulators . The 3‑substituted pyrrolidinone can serve as a key intermediate in the construction of fused pyrazolopyrrolidine systems via intramolecular cyclization strategies, offering an advantage over the 1‑substituted congener because the C3 linkage positions the pyrazole ring for direct ring‑closure with the lactam nitrogen [1].

Physicochemical Property Screening Panels for CNS‑Penetrant Candidates

When screening for CNS drug‑like properties, even small logP differences (~0.07 units) can influence PAMPA‑BBB permeability and brain‑tissue binding . The 3‑isomer’s slightly higher computed logP (−0.292 vs. −0.361 for the 1‑isomer) may translate into marginally better passive permeability, making it a candidate for inclusion in parallel artificial‑membrane permeability assays alongside the 1‑isomer and other regioisomeric controls .

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